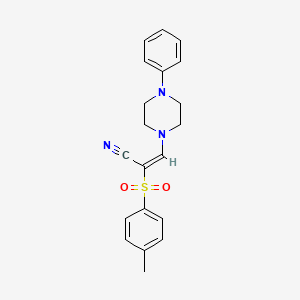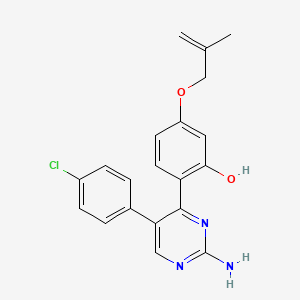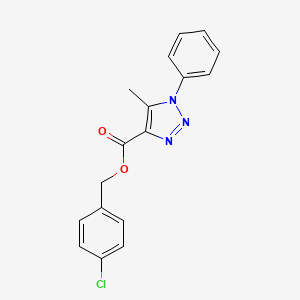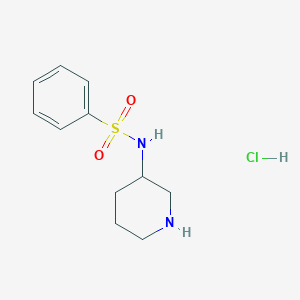![molecular formula C16H14N4O2 B2415240 N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide CAS No. 2034579-39-8](/img/structure/B2415240.png)
N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-([2,4’-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide” is a complex organic molecule. It contains a bipyridine moiety, which is a type of bidentate ligand often used in coordination chemistry . It also contains an isoxazole ring, which is a five-membered ring with three carbon atoms and two heteroatoms (one oxygen and one nitrogen). The presence of a carboxamide group indicates potential for hydrogen bonding and polarity.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would likely show significant conjugation and potential for interesting electronic properties. The bipyridine moiety could allow for chelation to metal ions, and the isoxazole ring could contribute to the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on several factors, including the presence and position of functional groups, the degree of conjugation, and steric effects. The bipyridine and isoxazole moieties could both be points of reactivity .Scientific Research Applications
Precursor for Valuable Substances
Bipyridine and related compounds, such as the one , are starting materials or precursors for a variety of valuable substances. These include biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
Ligands in Transition-Metal Catalysis
Bipyridines and their derivatives are extensively used as fundamental components in various applications, including as ligands in transition-metal catalysis .
Photosensitizers
These compounds can also serve as photosensitizers, which are substances that promote photochemical reactions .
Components in Supramolecular Structures
Bipyridines and their derivatives can be used in the construction of supramolecular structures .
Protein Kinase Inhibitors
Research has shown that certain derivatives of the compound can be used in the development of protein kinase inhibitors . These inhibitors can be used in the treatment of diseases such as cancer.
Antiproliferative Activity
Some studies have shown that certain derivatives of the compound have antiproliferative activity against different human cancer cell lines .
Immunosuppressive Activity
Certain derivatives of the compound have shown significant immunosuppressive activity, making them potential candidates for the development of immunosuppressant agents .
Fungicidal Activity
Research has indicated that certain derivatives of the compound have fungicidal activity .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-11-14(10-20-22-11)16(21)19-9-12-2-7-18-15(8-12)13-3-5-17-6-4-13/h2-8,10H,9H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQGJHRDHRHWOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,4'-bipyridin]-4-ylmethyl)-5-methylisoxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2415163.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2415167.png)


![3-amino-N-(2,4-difluorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2415172.png)
![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2415173.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2-fluorophenyl)acetamide](/img/structure/B2415176.png)


